Carbamothioylmethyl Acetate

Description

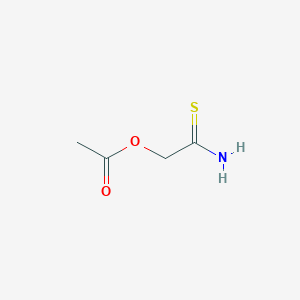

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-2-sulfanylideneethyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)7-2-4(5)8/h2H2,1H3,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDXREXQSCIIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Carbamothioylmethyl Acetate

Strategic Development of Synthetic Pathways

The synthesis of Carbamothioylmethyl Acetate (B1210297), with a proposed structure of H₂N-C(S)-S-CH₂(O)CH₃, can be strategically planned by forming the key C-S bond between a carbamothioyl precursor and an acetonyl substrate.

Elucidation of Reaction Conditions for Precursor Transformations

The primary route for synthesizing S-alkyl thiocarbamates involves the reaction of a dithiocarbamate (B8719985) salt with an alkylating agent. researchgate.net For Carbamothioylmethyl Acetate, this would involve the reaction of ammonium (B1175870) dithiocarbamate with an α-halo ketone like chloroacetone (B47974) or bromoacetone.

A plausible reaction pathway begins with the formation of a dithiocarbamate salt from the reaction of an amine with carbon disulfide. scirp.org In the case of this compound, the use of ammonia (B1221849) would generate ammonium dithiocarbamate. This intermediate can then be reacted with chloroacetone. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) at room temperature. scirp.org

Another potential pathway involves the reaction of an acyl isothiocyanate with a suitable nucleophile. jcsp.org.pk For instance, the reaction of an acyl chloride with ammonium thiocyanate (B1210189) can generate an acyl isothiocyanate, which could then potentially react with a precursor to the acetonyl group. arkat-usa.org

A one-pot synthesis method has been described for other thiocarbamates, which could be adapted for this compound. This often involves the reaction of an amine, carbon disulfide, and an alkylating agent in a single reaction vessel, sometimes under catalyst-free conditions. scirp.org

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |

| Ammonium dithiocarbamate | Chloroacetone | Ethanol, Room Temperature | This compound |

| Ammonia, Carbon Disulfide | Chloroacetone | One-pot, Ethanol, Room Temperature | This compound |

| Acyl Isothiocyanate | Acetonyl precursor | Basic medium (e.g., triethylamine) | This compound |

Innovation in Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles can be applied to the synthesis of this compound. This includes the use of greener solvents, catalyst-free conditions, and one-pot procedures to minimize waste and energy consumption.

The synthesis of thiocarbamates has been demonstrated in green solvents like water and ethanol. scirp.orgresearchgate.net A catalyst-free, one-pot synthesis of 2-hydroxyalkyl dithiocarbamates from amines, carbon disulfide, and epoxides in ethanol at room temperature exemplifies a green approach that could be conceptually adapted. scirp.org Additionally, methods avoiding toxic reagents like phosgene (B1210022) derivatives are preferred. organic-chemistry.org The use of readily available and less hazardous starting materials, such as tetramethylthiuram disulfide (TMTD) as a source for the N,N-dimethylthiocarbamoyl group, represents a greener alternative to traditional methods using toxic thiocarbamoyl chlorides. organic-chemistry.org

Exploration of Catalytic Systems for Enhanced Synthesis

While some syntheses can proceed without a catalyst, various catalytic systems have been explored to enhance the efficiency and selectivity of thiocarbamate formation. Palladium complexes have been used to catalyze the reaction of disulfides, amines, and carbon monoxide to yield thiocarbamates. capes.gov.br Copper-catalyzed cross-coupling reactions have also been employed. organic-chemistry.org

For S-aryl dithiocarbamates, a transition-metal-free synthesis using aryl diazonium fluoroborate in water has been developed, highlighting a move towards more sustainable catalytic methods. researchgate.net Molecular iodine has been used as a metal-free catalyst for the construction of thiocarbamates from sodium sulfinates, isocyanides, and water. acs.org Phase transfer catalysts, such as "onium" salts, have been utilized in the synthesis of thiocarbamates from dithiocarbonates and carbamoyl (B1232498) halides, allowing the reaction to proceed in the absence of organic solvents. google.com

Optimization Protocols for Reaction Yields and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Studies on the synthesis of related thiocarbamates provide insights into the key parameters that can be tuned.

For the synthesis of N-ethyl-O-isobutyl thiocarbamate, optimization of the molar ratio of reactants, reaction time, and temperature was performed. mdpi.comresearchgate.net Different methods involving variations in the solvent and the order of addition of reagents were compared to identify the conditions that provided the highest yield and purity. mdpi.com

The following table presents a hypothetical optimization study for the synthesis of this compound based on typical parameters investigated for similar reactions.

| Parameter | Range | Optimal Value (Hypothetical) | Effect on Yield/Purity |

| Molar Ratio (Ammonium dithiocarbamate : Chloroacetone) | 1:1 to 1:1.5 | 1:1.1 | A slight excess of the alkylating agent can drive the reaction to completion, but a large excess may lead to side products. |

| Temperature (°C) | 20 - 60 | 25 | Higher temperatures may increase the reaction rate but can also promote the formation of impurities. |

| Reaction Time (hours) | 1 - 24 | 8 | Sufficient time is needed for the reaction to go to completion; however, prolonged reaction times may lead to product degradation. |

| Solvent | Ethanol, Water, Acetonitrile (B52724) | Ethanol | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. |

Chemical Reactivity and Mechanistic Investigations of Carbamothioylmethyl Acetate

Detailed Analysis of Reaction Pathways and Transformation Mechanisms

Studies on Nucleophilic and Electrophilic Reactivity

The reactivity of Carbamothioylmethyl Acetate (B1210297) is dictated by the interplay of its thioamide and acetate functional groups.

Nucleophilic Character: The thioamide group is known to be nucleophilic, with the sulfur atom being the primary site of attack. This is due to the dipolar character of the thioamide group, where there is significant contribution from a resonance structure with a negative charge on the sulfur and a positive charge on the nitrogen. cdnsciencepub.com Reactions of thioamides with electrophiles like alkyl halides typically result in S-alkylation. researchgate.net It is therefore expected that Carbamothioylmethyl Acetate would react with electrophiles at the sulfur atom. For instance, in reactions with benzynes, which are strong electrophiles, thioamides act as sulfur-based nucleophiles. nih.gov

Electrophilic Character: The carbonyl carbon of the acetate group is an electrophilic center, susceptible to attack by nucleophiles. This is a characteristic reaction of esters, leading to nucleophilic acyl substitution. wikipedia.org Additionally, the carbon atom alpha to the thioamide group can also exhibit electrophilic character under certain conditions, for instance, after S-alkylation, which activates the molecule for subsequent nucleophilic attack.

Exploration of Intramolecular and Intermolecular Rearrangement Reactions

While no specific rearrangement reactions of this compound are documented, the thioamide functionality can participate in various rearrangements. For example, the Pummerer rearrangement involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy-thioether in the presence of acetic anhydride. beilstein-journals.org Although this compound is not a sulfoxide, this illustrates a type of reactivity that can be accessed from thio-compounds. Intramolecular reactions are generally favored when they lead to the formation of stable 5- or 6-membered rings. Given the structure of this compound, intramolecular cyclization could be envisioned under specific conditions, potentially involving the nitrogen or sulfur of the thioamide group and the ester functionality, though no such studies have been reported.

Mechanisms of Bond Cleavage and Degradation

The most probable bond cleavage pathways in this compound would involve the hydrolysis of the ester linkage and the degradation of the thioamide group.

Ester Hydrolysis: The acetate ester can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process that yields acetic acid and the corresponding alcohol (in this case, a thioamido-methanol derivative which would likely be unstable). Base-catalyzed hydrolysis (saponification) is an irreversible reaction that produces the carboxylate salt and the alcohol. The presence of the thioamide group might influence the rate and mechanism of this hydrolysis, but specific data is unavailable.

Thioamide Degradation: Primary thioamides can be converted to nitriles under various conditions, often involving dehydration or reaction with electrophiles. For example, reaction with α-haloketones can lead to nitrile formation as a competing pathway to thiazole (B1198619) synthesis.

Role as an Intermediate in Complex Organic Syntheses

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. Thioamides are known to participate in various MCRs. For instance, they can react with an aldehyde and an isocyanide in the Ugi-type reactions. While there is no specific mention of this compound in the context of MCRs, its functional groups suggest potential applicability in the design of new MCRs.

Facilitation of Ester Cleavage Processes

The thioamide group is not typically known to directly facilitate the cleavage of a neighboring ester group. However, the hydrolysis of esters can be influenced by neighboring functional groups. For example, the hydrolysis of tertiary amidomethyl ester prodrugs is catalyzed by esterases in biological systems. Whether the thioamide in this compound has any specific intramolecular catalytic effect on the ester cleavage is not documented.

Kinetics and Thermodynamics of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not readily found in published literature. However, the reactivity can be inferred by examining studies on analogous compounds, such as S-aryl thiocarbamate esters and simple alkyl acetates. The hydrolysis of the acetyl group and reactions at the carbamothioyl sulfur are expected to be the principal transformations.

Hydrolysis of the Acetate Group:

The acetate group in this compound is expected to undergo hydrolysis, similar to other acetate esters. The alkaline hydrolysis of esters, a saponification reaction, is typically a second-order reaction. For instance, the alkaline hydrolysis of ethyl acetate is a well-studied second-order reaction. excli.de The rate of this reaction is dependent on the concentration of both the ester and the hydroxide (B78521) ion.

The hydrolysis of the acetate can be represented by the following general reaction:

This compound + H₂O ⇌ Carbamothioylmethyl Mercaptan + Acetic Acid

In alkaline conditions, the reaction would be driven to completion by the formation of the acetate salt.

Reactivity of the Carbamothioyl Moiety:

The carbamothioyl part of the molecule is analogous to dithiocarbamates, which are known to be reactive compounds. The hydrolysis of thiocarbamate esters has been studied, and the mechanism can be complex. For example, the alkaline hydrolysis of S-aryl thiocarbamate esters is proposed to proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This suggests that the stability and reactivity of the carbamothioyl group in this compound would also be influenced by the pH of the medium.

Inferred Kinetic and Thermodynamic Parameters:

In the absence of direct experimental data for this compound, we can look at related systems to infer potential kinetic and thermodynamic behavior. For example, studies on the hydrolysis of other esters provide insight into the activation energies and rate constants that might be expected.

The following table presents hypothetical data based on typical values for ester hydrolysis to illustrate the kind of information that would be relevant. It is crucial to note that these are not actual experimental values for this compound.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

| Reaction Condition | Rate Constant (k) | Order of Reaction | Activation Energy (Ea) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | k₁ | First (with respect to ester and H⁺) | ~70-85 kJ/mol |

Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of this compound

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) |

| Entropy of Reaction (ΔS) | Near zero or slightly positive |

These hypothetical tables are intended to provide a framework for the type of data that would be determined through experimental investigation. The actual values would depend on various factors, including temperature, solvent, and pH. Detailed research, including experimental measurements, would be necessary to establish the precise kinetics and thermodynamics of reactions involving this compound.

Advanced Spectroscopic Characterization of Carbamothioylmethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds. By analyzing the chemical shifts, spin-spin coupling, and integration of the proton signals, the connectivity and chemical environment of the hydrogen atoms in Carbamothioylmethyl Acetate (B1210297) can be determined.

The ¹H NMR spectrum of Carbamothioylmethyl Acetate would be expected to show distinct signals corresponding to the protons of the methyl group of the acetate moiety, the methylene (B1212753) bridge, and the protons on the nitrogen atom of the carbamothioyl group. The exact chemical shifts would be influenced by the solvent used and the specific substitution on the nitrogen atom.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| CH₃CO | 2.05 | s | N/A | 3H |

| OCH₂CH₃ | 4.12 | q | 7.1 | 2H |

| OCH₂CH₃ | 1.26 | t | 7.1 | 3H |

s = singlet, q = quartet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carbonyl carbon of the acetate group, the methyl carbon of the acetate, the methylene carbon, and the carbon of the carbamothioyl group (C=S). The chemical shifts of these carbons provide valuable structural information. For instance, the carbonyl carbon (C=O) typically appears in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound. Note: These are estimated ranges based on typical values for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Acetate) | 160-180 |

| C=S (Carbamothioyl) | 180-220 |

| -CH₂- | 30-50 |

| -CH₃ (Acetate) | 20-30 |

| Carbons on N-substituents | Variable |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For more complex molecules or to unambiguously assign all proton and carbon signals, multidimensional NMR techniques are employed. colab.wsbitesizebio.comnih.govnih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would confirm the coupling between the methylene protons and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of different functional groups within the molecule, for example, by showing a correlation between the methylene protons and the carbonyl carbon of the acetate group, as well as the carbamothioyl carbon.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specac.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups.

For this compound, key characteristic absorption bands would include:

A strong absorption for the C=O (carbonyl) stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.infoorgchemboulder.com

Stretching vibrations for the C-O bond of the ester. orgchemboulder.com

Vibrations associated with the C-N and C=S bonds of the dithiocarbamate (B8719985) moiety. The C-N stretching vibration in dithiocarbamates often appears in the range of 1450-1580 cm⁻¹. nih.gov The C=S stretching vibration is typically found around 940-1060 cm⁻¹. nih.gov

C-H stretching and bending vibrations for the methyl and methylene groups.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound. docbrown.infoorgchemboulder.comnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-N (Thioureide) | Stretch | 1450 - 1580 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C=S | Stretch | 940 - 1060 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. polco.com.co It measures the inelastic scattering of monochromatic light. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing the C=S bond, which often gives a strong Raman signal. spectroscopyonline.com The symmetric vibrations of the molecule are also typically more prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 4: Potential Raman Shifts for this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=S | Stretch | Strong intensity peak |

| C-S | Stretch | Medium intensity peak |

| C-C | Stretch | Medium to weak intensity peak |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and non-volatile molecules. nih.govnih.gov It allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular mass of the intact analyte. nih.govwikipedia.org In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, which leads to the formation of gas-phase ions from the analyte molecules. wikipedia.orglibretexts.org

For this compound, ESI-MS analysis is expected to produce a prominent pseudomolecular ion. In positive ion mode, this would typically be the protonated molecule, [M+H]⁺. nih.gov Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions, may also be observed depending on the solvent and sample purity. uni.lu The generation of these multiply charged ions allows for the analysis of large molecules, though for a small molecule like this compound, singly charged ions are anticipated. wikipedia.org Predicted ESI-MS data points to the formation of several common adducts. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 134.02702 |

| [M+Na]⁺ | 156.00896 |

| [M+K]⁺ | 171.98290 |

| [M+NH₄]⁺ | 151.05356 |

| [M-H]⁻ | 132.01246 |

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. cdc.gov Unlike conventional mass spectrometry that provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the calculated monoisotopic mass is 133.01974 Da. uni.lu An HRMS measurement yielding a value very close to this exact mass would confirm the elemental composition as C₄H₇NO₂S, distinguishing it from any other potential isomers or compounds with the same nominal mass of 133.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is a technique used for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org

Applying MS/MS to this compound would provide valuable structural information. The protonated molecule ([M+H]⁺, m/z 134.02702) would be selected as the precursor ion. Its fragmentation would likely occur at the most labile bonds. Potential fragmentation pathways could include the neutral loss of acetic acid (CH₃COOH, 60 Da) or the loss of the acetyl group (CH₃CO, 43 Da), providing characteristic product ions that help confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation, specifically ultraviolet and visible light, with molecules, causing transitions between electronic energy levels. sci-hub.semsu.edu

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The technique is used to identify and quantify substances containing chromophores, which are functional groups responsible for light absorption. sci-hub.se

This compound possesses two primary chromophores: the ester carbonyl group (C=O) and the thioamide group (-C(=S)N-). The thioamide group, in particular, is expected to give rise to characteristic absorptions in the UV region. While specific experimental UV-Vis spectra for this compound are not widely documented, related simple thioamides typically exhibit absorption maxima (λmax) due to π → π* and n → π* electronic transitions. For comparison, a structurally related compound, ethyl acetate, shows an absorption maximum at 206 nm. sielc.com The presence of the thioamide chromophore in this compound would likely result in absorption at a different, and possibly longer, wavelength. The resulting spectrum provides a "fingerprint" that can be used for identification and quantification based on the Beer-Lambert law. sci-hub.se

Fluorescence Spectroscopy

Fluorescence spectroscopy is an analytical technique that measures the fluorescence, or light emission, from a sample after it has absorbed photons. horiba.com When a molecule absorbs light, an electron is promoted to an excited electronic state. Fluorescence occurs when the molecule returns to the ground state by emitting a photon. horiba.com This technique is highly sensitive and can provide information about a molecule's electronic structure and its surrounding environment. rsc.org

The fluorescence properties of this compound are not extensively reported in scientific literature. Whether a molecule fluoresces depends on its structure and the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. horiba.com While some organic molecules, such as those with extended aromatic systems, are highly fluorescent, many others are not. nih.govmdpi.com If this compound were to exhibit fluorescence, analysis of its excitation and emission spectra could provide valuable data. The excitation spectrum ideally resembles the absorption spectrum, while the emission spectrum is typically red-shifted to longer wavelengths (lower energy) due to energy loss in the excited state. horiba.com The absence of reported data suggests that the compound may be non-fluorescent or weakly fluorescent under typical experimental conditions.

Advanced Spectroscopic Techniques and Their Application (e.g., Collision Cross Section Measurements)

In modern analytical chemistry, the identification and characterization of small molecules are enhanced by coupling traditional techniques like mass spectrometry with additional dimensions of analysis. mdpi.com Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool, providing information on an ion's size, shape, and charge, which is quantified as a Collision Cross Section (CCS) value. mdpi.comnih.gov This parameter is a crucial identifier, orthogonal to retention time and mass-to-charge ratio, that aids in the confident annotation of chemical structures. nih.gov

While extensive experimental CCS databases exist, they are not exhaustive. mdpi.com Consequently, computational prediction models have been developed to generate theoretical CCS values for a vast number of small molecules. zhulab.cnresearchgate.net These machine learning-based approaches, such as the one used by the AllCCS database, utilize molecular structures to predict CCS values with a high degree of accuracy, often with a median relative error of less than 2%. nih.govzhulab.cn

For the compound this compound, also known by its IUPAC name (2-amino-2-sulfanylideneethyl) acetate and CAS number 40235-62-9, experimental spectroscopic research is not extensively documented in publicly available literature. However, predicted CCS data provides valuable insight into its expected behavior in IM-MS analysis. These predictions are derived from its chemical structure using established computational models.

Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated and are available through cheminformatics databases. This data is instrumental for the tentative identification of the compound in complex mixtures when using IM-MS. The predicted values, calculated using the CCSbase model, offer a baseline for its characterization.

Below is an interactive data table detailing the predicted CCS values for different ionic forms (adducts) of this compound.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.02702 | 125.4 |

| [M+Na]⁺ | 156.00896 | 132.5 |

| [M-H]⁻ | 132.01246 | 125.6 |

| [M+NH₄]⁺ | 151.05356 | 147.1 |

| [M+K]⁺ | 171.98290 | 131.8 |

| [M+H-H₂O]⁺ | 116.01700 | 120.4 |

| [M+HCOO]⁻ | 178.01794 | 143.4 |

| [M+CH₃COO]⁻ | 192.03359 | 172.2 |

| [M+Na-2H]⁻ | 153.99441 | 126.8 |

| [M]⁺ | 133.01919 | 126.2 |

| [M]⁻ | 133.02029 | 126.2 |

Data sourced from PubChemLite, predicted using CCSbase.

The application of such predicted data is a critical first step in the analysis of emerging or under-studied compounds. When an unknown analyte is detected in an IM-MS experiment, its measured m/z and CCS values can be compared against databases of predicted values. A match for both m/z and CCS significantly increases the confidence in the tentative identification of the compound as this compound, even in the absence of a physical reference standard. This approach is particularly valuable in fields like metabolomics, environmental screening, and food safety, where rapid and reliable identification of numerous compounds is essential.

Computational Chemistry and Theoretical Studies on Carbamothioylmethyl Acetate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are central to investigating the electronic characteristics of a molecule. These studies aim to solve the Schrödinger equation, providing approximations that illuminate molecular behavior. For Carbamothioylmethyl Acetate (B1210297), these investigations would reveal fundamental details about its stability, reactivity, and the nature of its chemical bonds.

Analysis of Molecular Orbitals (e.g., HOMO/LUMO) and Energy Gaps

A key component of electronic structure analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chnpu.edu.uarsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies greater stability. Analysis of the spatial distribution of the HOMO and LUMO in Carbamothioylmethyl Acetate would identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively, offering insights into its reactive sites.

Interactive Data Table: Frontier Molecular Orbital Energies

Below is a representative table that would be populated with data from a quantum chemical calculation on this compound. The values would typically be calculated using methods like Density Functional Theory (DFT).

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed scientific literature.

Calculation of Quantum Chemical Descriptors

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated. chnpu.edu.ua These parameters quantify different aspects of a molecule's reactivity and are widely used in quantitative structure-activity relationship (QSAR) studies.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. chnpu.edu.ua

Interactive Data Table: Global Reactivity Descriptors

This table illustrates how the calculated quantum chemical descriptors for this compound would be presented.

| Descriptor | Formula | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Potential (μ) | μ = -χ | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

Note: Specific calculated values for this compound are not available in the reviewed scientific literature.

Mapping of Electrostatic Potential (ESP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.dechemrxiv.org It is mapped onto a constant electron density surface, using a color scale to indicate charge intensity. youtube.com

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions. nih.gov

For this compound, an ESP map would reveal the most electron-rich sites, likely the oxygen and sulfur atoms, and electron-deficient sites, such as the hydrogens of the amine group or the carbonyl carbon. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and sites of chemical reaction. uni-muenchen.dersc.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in exploring the pathways of chemical reactions, identifying the intermediate structures and transition states that connect reactants to products. rsc.org

Transition State Analysis and Reaction Pathway Modeling

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. sigmaaldrich.com Computational methods can locate the geometry of a transition state and calculate its energy. This allows for the determination of the activation energy, which is a key factor governing the reaction rate. rsc.org

For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, theoretical modeling would involve:

Optimizing the geometries of the reactant(s), product(s), and any intermediates.

Locating the transition state structure connecting these species.

Calculating the energy profile of the entire reaction pathway. rsc.org

This analysis would clarify whether a proposed mechanism is energetically feasible and identify the rate-determining step of the reaction. rsc.org

Computational Studies of Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can significantly influence reactivity. mdpi.com Solvents can stabilize or destabilize reactants, transition states, and products through various interactions, such as hydrogen bonding or dielectric effects.

Computational models can account for these effects using either explicit or implicit solvation models.

Explicit models include individual solvent molecules in the calculation, providing a detailed picture of specific interactions like hydrogen bonds.

Implicit models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally less expensive.

A computational study on this compound would analyze how different solvents (e.g., polar vs. nonpolar) affect its reaction pathways and energy barriers, providing a deeper understanding of its chemical behavior in various environments.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. fiveable.meresearchgate.net The shape of a molecule is critical as it can significantly influence its physical properties and biological activity. fiveable.mepsu.edu For this compound, several rotatable single bonds exist, primarily around the central carbamothioate core and the acetate group.

The key rotatable bonds in this compound that would be the focus of a conformational analysis are:

The C-S bond between the carbonyl group and the sulfur atom.

The S-C bond connecting the sulfur atom to the methylene (B1212753) group.

The C-O bond of the acetate ester.

The N-C bond of the carbamate (B1207046) moiety.

A theoretical study would involve mapping the potential energy surface of the molecule by systematically rotating these bonds. drugdesign.org The goal is to identify the low-energy, stable conformations and the energy barriers between them. psu.edudrugdesign.org Quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to accurately calculate the energy of each conformation. frontiersin.org Studies on related thiocarbamate compounds have shown that a pseudo-anti conformation, where the C=O and C=S bonds point in opposite directions, is often the most stable form in the gaseous phase and can also be present in the crystalline state. researchgate.netrsc.org

An illustrative output of a conformational analysis for this compound is presented below. Note that this data is hypothetical and serves to demonstrate the type of results such a study would yield.

| Hypothetical Conformer | Dihedral Angle (O=C-S-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Syn-clinal (Gauche) | 60° | 1.5 | 14.1 |

| Syn-clinal (Gauche) | -60° | 1.5 | 14.1 |

| Syn-periplanar | 0° | 5.0 | 0.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time. researchgate.net This computational technique calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. researchgate.netacs.org

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or environmental conditions. mdpi.comrsc.org The simulation would track the movement of every atom over a period ranging from nanoseconds to microseconds. nih.gov

Key insights that could be gained from MD simulations of this compound include:

Flexibility and Dynamics : Quantifying the flexibility of different parts of the molecule by calculating parameters like the Root Mean Square Fluctuation (RMSF) for each atom. researchgate.net

Solvation Effects : Understanding how the molecule interacts with surrounding water molecules and how solvation influences its conformational preferences. rsc.orgacs.org

Thermodynamic Properties : Calculating thermodynamic quantities such as the free energy difference between various conformational states. tandfonline.com

The results from MD simulations can complement conformational analysis by providing a view of the molecule's behavior in a more realistic, dynamic environment, rather than in a vacuum or a static crystal lattice. mdpi.comnih.gov

Development of Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with a specific property or activity, such as biological or toxicological effects. researchgate.netmst.dk These models are widely used in environmental science, toxicology, and drug design to predict the properties of new or untested chemicals. nih.govspringernature.com

Developing a QSAR model for a class of compounds including this compound would involve several steps:

Data Collection : Assembling a dataset of structurally similar compounds with experimentally measured values for the reactivity or activity of interest (e.g., pesticidal activity, toxicity to a specific organism). conicet.gov.ar

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. researchgate.netconicet.gov.ar

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For thiocarbamates and related pesticide compounds, QSAR models are often developed to predict ecotoxicological endpoints. researchgate.netmst.dk Descriptors that could be relevant for a QSAR study of this compound and its analogs might include:

Topological Descriptors : Molecular weight, connectivity indices.

Electronic Descriptors : Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Hydrophobic Descriptors : The logarithm of the octanol-water partition coefficient (logP).

An illustrative QSAR model is shown below. This hypothetical model predicts an arbitrary activity based on a linear combination of molecular descriptors.

| Compound Type | Example Molecular Descriptors | Hypothetical QSAR Equation |

|---|---|---|

| Thiocarbamates | logP (Hydrophobicity) | Predicted Activity = c0 + c1(logP) + c2(LUMO Energy) + c3(Molecular Volume) |

| LUMO Energy (eV) | ||

| Molecular Volume (ų) |

Such a model, once validated, could be used to estimate the potential reactivity or toxicity of other, unsynthesized thiocarbamate derivatives, guiding further research while potentially reducing the need for extensive experimental testing. mst.dk

Synthesis and Characterization of Carbamothioylmethyl Acetate Derivatives and Analogues

Systematic Synthesis of Structural Analogues

The synthesis of Carbamothioylmethyl Acetate (B1210297) and its analogues can be achieved through several established synthetic methodologies for carbamothioates and related thiourea (B124793) derivatives. A common and versatile approach is the Douglas-Dains method, which involves the reaction of an in-situ generated acyl isothiocyanate with an appropriate nucleophile, such as an alcohol or an amine. conicet.gov.ar

For the synthesis of Carbamothioylmethyl Acetate, a plausible route would involve the reaction of an acetoxymethyl isothiocyanate with a suitable nucleophile or the reaction of an isothiocyanate with an acetoxymethyl-containing nucleophile. The synthesis of related N-substituted carbamates has been successfully achieved by reacting isocyanates with various amines. researchgate.net The synthesis of new dithiocarbamate (B8719985) reagents has also been reported through the reaction of diazonium salts with N-methyl-N-phenyl dithiocarbamate. uokerbala.edu.iq

The general approach to synthesizing structural analogues of this compound would involve modifying the starting materials. For instance, by varying the substituent on the isothiocyanate or the nucleophile, a library of analogues can be systematically generated. The synthesis of N-(arylcarbamothioyl)benzamides has been accomplished by reacting 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate with various amines. researchgate.net Similarly, thiosemicarbazone derivatives have been prepared by reacting thiosemicarbazide (B42300) with different aldehydes.

The purification of the synthesized analogues is typically achieved through techniques such as recrystallization or column chromatography. researchgate.net Characterization of the final products is confirmed using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. uokerbala.edu.iqresearchgate.netnih.gov

Table 1: Examples of Synthetic Pathways for this compound Analogues

| Analogue Type | General Reaction | Starting Materials | Key Reaction Steps | References |

|---|---|---|---|---|

| N-Aryl Analogues | Isothiocyanate + Arylamine | Acetoxymethyl isothiocyanate, Substituted anilines | Nucleophilic addition of the amine to the isothiocyanate. | conicet.gov.arresearchgate.net |

| S-Alkyl Analogues | Thiol + Isocyanate | Acetoxymethyl thiol, Alkyl isocyanates | Nucleophilic addition of the thiol to the isocyanate. | researchgate.net |

| Thiazole (B1198619) Derivatives | Thiosemicarbazone + α-haloketone | Acetoxymethyl-substituted thiosemicarbazone, α-bromoketones | Cyclization reaction to form the thiazole ring. | nih.gov |

| Dithiocarbamate Analogues | Diazonium salt + Dithiocarbamate | Acetoxymethyl-substituted diazonium salt, Sodium N-alkyldithiocarbamate | Coupling reaction. | uokerbala.edu.iq |

Investigation of Structure-Reactivity and Structure-Property Relationships in Analogues

The chemical reactivity and physical properties of this compound analogues are significantly influenced by their molecular structure. Structure-reactivity relationships (SRRs) and structure-property relationships (SPRs) are investigated to understand how modifications to the chemical scaffold affect the compound's behavior.

Studies on related carbamate (B1207046) and thiourea derivatives have provided valuable insights into these relationships. For example, the introduction of different substituents on an aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. rsc.org In a series of aspirin-based anticancer compounds, positional isomerism was found to be critical for their pharmacological properties. researchgate.net

The nature of the substituents on the nitrogen and sulfur atoms of the carbamothioate core plays a crucial role in determining the molecule's properties. For instance, in a study of N-monosubstituted carbamates as potential cholinesterase inhibitors, N-phenethylcarbamates showed favorable butyrylcholinesterase inhibition. researchgate.net The presence of electron-withdrawing or electron-donating groups can affect the stability of the carbamothioate linkage and its susceptibility to hydrolysis. Carbamothioates are generally susceptible to hydrolysis in alkaline media.

The physicochemical properties, such as solubility and melting point, are also dictated by the molecular structure. The presence of aromatic and fluorinated groups in S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate leads to low water solubility. vulcanchem.com The introduction of polar functional groups can enhance water solubility, which is a desirable property for certain applications.

Table 2: Structure-Property Relationships in this compound Analogues

| Structural Modification | Effect on Property | Example from Analogous Compounds | References |

|---|---|---|---|

| Introduction of Aromatic Rings | Decreased water solubility, potential for π-π stacking interactions. | S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate exhibits low water solubility. vulcanchem.com | vulcanchem.com |

| Addition of Polar Functional Groups (e.g., -OH, -COOH) | Increased water solubility, potential for hydrogen bonding. | Modifications of urea (B33335) groups in some inhibitors yielded compounds with higher water solubility. researchgate.net | researchgate.net |

| Variation of Alkyl Chain Length | Affects lipophilicity and steric hindrance. | In a series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates, the alkyl chain length influenced antifungal activity. acs.org | acs.org |

| Positional Isomerism of Substituents | Can significantly alter biological activity. | Positional isomerism in NO-ASA compounds was critical for their anticancer effects. researchgate.net | researchgate.net |

Rational Design Principles for Novel Carbamothioyl Acetate Compounds

The rational design of novel Carbamothioyl Acetate compounds with specific desired properties is guided by the understanding of structure-reactivity and structure-property relationships. The goal is to systematically modify the chemical structure to optimize for a particular function, such as enhanced biological activity or improved physicochemical properties.

A key principle in rational design is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For instance, in the design of capsaicin (B1668287) analogues, the molecule was subdivided into three structural regions (A, B, and C), and modifications in each region were systematically evaluated. nih.gov

Computational methods, such as molecular docking, can be employed to predict the binding of a designed molecule to a biological target, thereby guiding the synthetic efforts. nih.gov This approach was used in the development of F508del-CFTR correctors, where molecular docking studies helped in identifying promising modifications to the lead compound. nih.gov

The design of novel Carbamothioyl Acetate derivatives could involve the following strategies:

Substituent Modification: Introducing various substituents on the core structure to modulate electronic and steric properties. The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. rsc.org

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a specific conformation that is favorable for binding to a target.

By applying these principles, it is possible to design and synthesize novel Carbamothioyl Acetate compounds with tailored properties for specific applications in materials science, agriculture, or medicine.

Advanced Analytical Methodologies for Carbamothioylmethyl Acetate Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying Carbamothioylmethyl Acetate (B1210297) from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a preferred technique for the analysis of many thiocarbamates, especially those that are polar and thermally labile. acs.org A reverse-phase HPLC method with UV detection is a common approach. eurofins.in For Carbamothioylmethyl Acetate, a C8 or C18 column would likely provide effective separation.

Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), to achieve adequate retention and resolution. acs.org The flow rate and column temperature would also be adjusted to ensure sharp, symmetrical peaks. Detection is often performed using a UV detector, as the thiocarbamate functional group exhibits UV absorbance. eurofins.in

A potential starting point for HPLC method development is outlined in the table below, based on methods for related compounds.

Table 1: Illustrative HPLC Parameters for Thiol-Containing Compound Analysis

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on general HPLC methods for sulfur compounds and serves as a starting point for the specific analysis of this compound.

Gas chromatography is suitable for volatile and thermally stable compounds. While many carbamates decompose at the high temperatures used in GC, some can be analyzed directly. acs.org For compounds that are not amenable to direct GC analysis, a derivatization step to increase volatility and thermal stability is often employed. researchgate.net

For dithiocarbamates, a common GC-based approach involves their acid hydrolysis to carbon disulfide (CS₂), which is then quantified. thermofisher.comtechnologynetworks.comencyclopedia.pub This is an indirect method that measures the total dithiocarbamate (B8719985) content. thermofisher.com The CS₂ is typically extracted into a solvent like isooctane (B107328) and analyzed by GC coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) with a sulfur filter. thermofisher.comcabidigitallibrary.org

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are invaluable for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of thiocarbamates, offering high sensitivity and specificity. eurofins.innih.gov LC-MS/MS, in particular, can provide structural information and allows for quantification even in complex matrices. nih.gov For this compound, an LC-MS method would likely involve electrospray ionization (ESI) in positive mode. The development of a fully automated LC/MS method has been demonstrated for a wide range of carbamates and thiocarbamates, highlighting its efficiency. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the confirmation of volatile compounds. technologynetworks.com In the context of dithiocarbamate analysis, GC-MS is widely used to detect the CS₂ generated from acid hydrolysis. thermofisher.comtechnologynetworks.comencyclopedia.pubnih.gov This provides a highly sensitive and specific method for total dithiocarbamate quantification. nih.gov Direct GC-MS analysis of this compound would be feasible if the compound is sufficiently volatile and thermally stable, or after appropriate derivatization. jst.go.jp

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): An HPLC-DAD system provides spectral information across a range of wavelengths for each point in the chromatogram. conicet.gov.ar This can aid in peak identification and purity assessment by comparing the UV spectrum of the analyte peak with that of a reference standard. This technique is particularly useful for distinguishing between compounds with similar retention times but different UV spectra.

Gas Chromatography (GC) Applications

Optimization of Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering matrix components and to convert the analyte into a form suitable for analysis. encyclopedia.pub For dithiocarbamates, sample preparation often involves extraction with an alkaline solution containing EDTA and a reducing agent like L-cysteine to stabilize the compounds. jst.go.jpakjournals.com

Given that many thiocarbamates are not sufficiently volatile for GC analysis, derivatization is a common strategy. researchgate.net

Methylation: A widely used technique for dithiocarbamates involves derivatization with methyl iodide to form their more volatile methyl esters, which can then be analyzed by GC-MS or HPLC. jst.go.jpakjournals.com

Silylation: For compounds with active hydrogens, silylation is a common derivatization technique to increase volatility and thermal stability for GC analysis. researchgate.net

Pre-column Derivatization for HPLC: For improved detection in HPLC, pre-column derivatization with a chromophoric agent like dabsyl chloride can be employed for sulfur-containing amino acids and amines, which could be adapted for this compound. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined sample preparation approach, has also been adapted for the screening of dithiocarbamates. eurl-pesticides.eu

Validation of Analytical Procedures

The validation of an analytical procedure ensures that it is suitable for its intended purpose. The key parameters for validation are accuracy, precision, and linearity. europa.eu

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte. europa.eu For dithiocarbamate analysis, recovery is often determined by spiking a blank matrix with a representative compound like thiram. nih.govresearchgate.net Acceptable recovery is generally within the range of 80-120%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. nih.gov For residue analysis, RSD values below 15-20% are often considered acceptable. nih.govnih.gov

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu It is determined by analyzing a series of standards at different concentrations. The relationship between concentration and response is evaluated using a linear regression analysis, with the coefficient of determination (r²) being a key indicator of linearity. An r² value greater than 0.99 is generally considered to indicate good linearity. researchgate.net

Table 2: Representative Validation Data for Dithiocarbamate Analysis by GC-MS

| Validation Parameter | Typical Value |

|---|---|

| Linearity (r²) | > 0.99 researchgate.net |

| Accuracy (Recovery) | 75% - 110% nih.govresearchgate.net |

| Precision (RSD) | < 15% nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.05 mg/kg nih.gov |

This table provides example validation parameters based on published methods for dithiocarbamate analysis and should be established specifically for any new method developed for this compound.

Determination of Detection and Quantitation Limits

In the quantitative analysis of this compound, establishing the lower limits of reliable measurement is crucial. This is accomplished by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). particle.dk The LOD represents the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. frontiersin.org The LOQ is the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. particle.dk

Several methods are recognized by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ. gmp-compliance.orgich.org Common approaches include:

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of this compound to establish the minimum level at which the analyte can be detected.

Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography or spectroscopy. frontiersin.org The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. llri.in

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve. llri.inamericanpharmaceuticalreview.com

For the analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection could be employed. A hypothetical determination of LOD and LOQ for this compound using the calibration curve method is presented below.

Hypothetical LOD and LOQ for this compound via HPLC-UV

| Parameter | Method | Hypothetical Value |

|---|---|---|

| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Based on Standard Deviation of the Response and Slope | 0.15 µg/mL |

Evaluation of Specificity and Robustness

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. routledge.comstarodub.nl To demonstrate the specificity of an analytical method for this compound, one would typically perform forced degradation studies. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The analytical method must then be able to separate the main this compound peak from any peaks corresponding to these degradation products, demonstrating peak purity.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. routledge.com The evaluation of robustness is a critical component of method validation, ensuring that the method is dependable for routine use in different laboratories or with different instruments. americanpharmaceuticalreview.com For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the ratio of organic solvent to water).

The flow rate.

The column temperature.

The wavelength of UV detection.

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then evaluated, typically by calculating the relative standard deviation (%RSD) of the results.

Hypothetical Robustness Study for this compound Analysis

| Parameter Varied | Variation | Hypothetical Result (%RSD of Peak Area) | Acceptance Criteria |

|---|---|---|---|

| Mobile Phase pH | ± 0.2 units | 0.8% | < 2.0% |

| Mobile Phase Composition (Acetonitrile:Water) | ± 2% | 1.1% | < 2.0% |

| Flow Rate | ± 0.1 mL/min | 1.5% | < 2.0% |

| Column Temperature | ± 2 °C | 0.9% | < 2.0% |

Emerging Microfluidic and Lab-on-a-Chip Approaches for Analysis

The field of analytical chemistry is continually advancing, with a significant trend towards the miniaturization of analytical systems. nih.gov Microfluidic and lab-on-a-chip technologies integrate multiple laboratory functions onto a single chip, often only a few square centimeters in size. taylorfrancis.comphys.org These systems manipulate minute volumes of fluids (nanoliters to picoliters) through microchannels, offering several advantages for the analysis of compounds like this compound. chemeurope.comresearchgate.net

Potential benefits of using a lab-on-a-chip device for this compound analysis include:

Reduced Sample and Reagent Consumption: The small scale of these devices drastically reduces the amount of sample and expensive reagents required for analysis. acs.org

Faster Analysis Times: The short diffusion distances and high surface-area-to-volume ratios within microchannels can lead to significantly faster separations and reactions. nih.gov

Portability: The small footprint of these devices makes them suitable for on-site or point-of-need analysis. phys.org

A hypothetical lab-on-a-chip device for the analysis of this compound could integrate sample injection, separation via microchip electrophoresis or chromatography, and electrochemical or optical detection. The design would involve fabricating microchannels in a substrate like glass or a polymer. The surface of the channels could be modified to optimize the separation of this compound from potential interferents. Such a device would offer a rapid and efficient platform for the quantification and purity assessment of this compound in various samples.

Non Biological and Industrial Applications of Carbamothioylmethyl Acetate in Chemical Sciences

Role as an Organic Building Block and Intermediate in Chemical Synthesis

Carbamothioylmethyl acetate (B1210297) is primarily categorized as an organic building block in chemical synthesis. cymitquimica.combldpharm.com Its molecular structure, which incorporates both a thioamide group and an acetate ester, makes it a bifunctional molecule. This dual functionality allows it to participate in a variety of chemical reactions, serving as a starting point for the synthesis of more complex molecules. Chemical suppliers list it among other organic building blocks, amines, and amides, indicating its utility for research and development in synthetic organic chemistry. bldpharm.comambeed.comaablocks.com

The presence of the carbamothioyl group (-C(S)NH2) and the acetyl group (-C(O)CH3) on the same methyl scaffold provides reactive sites for various transformations. The thioamide moiety can undergo reactions typical of its class, such as alkylation, acylation, and cyclization, to form heterocyclic compounds. The acetate group can be hydrolyzed to a hydroxyl group or be involved in transesterification reactions. This versatility makes carbamothioylmethyl acetate a potential intermediate for creating novel compounds with desired chemical properties. uni.lu

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 40235-62-9 |

| Molecular Formula | C4H7NO2S |

| Molecular Weight | 133.17 g/mol |

| IUPAC Name | (2-amino-2-sulfanylideneethyl) acetate |

| Physical Form | Powder |

| InChI Key | JJDXREXQSCIIJY-UHFFFAOYSA-N |

Data sourced from various chemical suppliers. uni.lusigmaaldrich.com

Exploration of Applications in Material Science and Polymer Chemistry

Detailed research specifically documenting the use of this compound in material science and polymer chemistry is limited in the public domain. However, based on the functionalities present in the molecule, some potential applications can be hypothesized.

As a bifunctional organic building block, this compound could theoretically serve as a monomer or a precursor in the synthesis of specialty polymers. The thioamide and ester groups could be modified to introduce polymerizable functionalities. For instance, the thioamide could potentially be used to create polymers with unique metal-binding properties or to be incorporated into polymer backbones to influence their thermal or optical characteristics. Vinyl acetate, a different and more common acetate-containing monomer, is a key building block for a wide range of water-based polymers, highlighting the general utility of acetate-containing molecules in polymer synthesis. mcpolymers.com

There is no specific information available regarding the use of this compound as a modifier or additive in advanced materials such as for resin stabilization. In general, additives for resins are chosen for their ability to impart specific properties like improved weather resistance or oil repellency. shinetsusilicone-global.com While the sulfur atom in this compound could potentially interact with resin components, dedicated studies are required to confirm any stabilizing effects.

Precursor for Specialty Chemicals and Polymers

Potential Applications in Agrochemical Chemistry (from a chemical synthesis/formulation perspective, excluding biological efficacy)

Currently, there is no publicly available research that details the application of this compound in agrochemical synthesis or formulation. Agrochemical formulation often involves the use of various chemical intermediates and adjuvants to enhance the stability and delivery of the active ingredients. crodaagriculture.com The role of this compound in this context remains an area for potential future investigation.

Industrial Chemical Process Contributions (e.g., in printing inks, water treatment, textiles, lubricants)

Specific contributions of this compound to industrial chemical processes such as those used in printing inks, water treatment, textiles, or lubricants are not documented in available literature. Many different types of acetate esters find use in these industries as solvents, viscosity adjusters, or intermediates. sinotec.aeatamanchemicals.comestrochem.gr For example, barium acetate is used as a mordant in the textile industry. noahchemicals.com However, the specific utility of this compound in these applications has not been reported.

Considerations for Chemical Sensing and Detection Technologies

There is no available information to suggest that this compound has been investigated for applications in chemical sensing and detection technologies. The development of chemical sensors often relies on materials that exhibit a measurable response to a specific analyte. beilstein-journals.orgmdpi.commdpi.comacsbadge.com While the functional groups within this compound could theoretically interact with certain analytes, its potential as a chemical sensor remains unexplored. Other acetate-containing polymers, like ethylene-vinyl acetate, have been used in the development of novel chemical sensors. nih.gov

Conclusion and Future Academic Research Directions

Summary of Current Academic Knowledge on Carbamothioylmethyl Acetate (B1210297)

The current academic knowledge on Carbamothioylmethyl Acetate is exceptionally limited. The compound is listed in chemical supplier catalogs and databases, which provide basic physicochemical properties. achmem.com No dedicated peer-reviewed articles detailing its synthesis, characterization, reactivity, or specific applications were found.

The broader family of thiocarbamates, to which this compound belongs, is well-documented. wikipedia.org Thiocarbamates exist in two isomeric forms, O-thiocarbamates and S-thiocarbamates, and are synthesized through methods like the Riemschneider synthesis or from thiocarbamoyl chlorides. wikipedia.org They have significant applications as herbicides and fungicides, and some derivatives are explored for their medicinal properties. wikipedia.orgnih.gov However, this general knowledge of the class does not directly translate to specific, documented information for 2-amino-2-thioxoethyl acetate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40235-62-9 | achmem.com |

| Molecular Formula | C4H7NO2S | achmem.com |

| Molecular Weight | 133.17 g/mol | achmem.com |

| IUPAC Name | 2-amino-2-thioxoethyl acetate | |

| Physical Form | Powder |

| InChI Key | JJDXREXQSCIIJY-UHFFFAOYSA-N | |

This table contains interactive data. Users can sort and filter the information based on the columns.

Identification of Significant Knowledge Gaps in Research

Given the absence of dedicated studies, the knowledge gaps for this compound are extensive and encompass nearly all aspects of its chemical and biological profile.

Synthesis and Characterization: While general methods for thiocarbamate synthesis exist, no specific, optimized synthesis for 2-amino-2-thioxoethyl acetate has been published in academic literature. wikipedia.orgacs.org Furthermore, detailed spectroscopic and crystallographic data (e.g., comprehensive NMR, IR, Mass Spectrometry, X-ray crystallography) are not available in the public domain.

Chemical Reactivity: There is no research on the reactivity of this compound. Studies on its stability, decomposition pathways, and potential for use in further chemical synthesis are completely absent. For instance, the behavior of its primary amine and thioamide functionalities in various reactions is unknown. The potential for isomerization, such as the Newman-Kwart rearrangement seen in other thiocarbamates, has not been investigated for this specific molecule. wikipedia.org

Biological Activity: Although many thiocarbamates are biologically active, there is no data on the bioactivity of 2-amino-2-thioxoethyl acetate. noaa.govnih.gov Its potential as a pesticide, herbicide, or therapeutic agent remains unexplored.

Environmental Fate: No information exists regarding its environmental persistence, biodegradability, or ecotoxicity. noaa.gov

Prospective Research Avenues and Emerging Trends in this compound Chemistry

The lack of data presents a clear opportunity for foundational research. Future academic work could establish the fundamental science of this compound, potentially unlocking novel applications.

Fundamental Chemistry: The most immediate research avenue is the development and optimization of a synthetic route for this compound, followed by its full spectroscopic and structural characterization. This would provide the essential baseline data for all future studies. Investigating its reactivity, including the influence of the acetate and primary thioamide groups on its chemical behavior, would be a logical next step.

Medicinal and Agrochemical Screening: An emerging trend in chemical research is the high-throughput screening of small molecules for biological activity. This compound is a prime candidate for inclusion in such screening libraries. Research could focus on its potential cytotoxic effects against cancer cell lines, antimicrobial properties, or its efficacy as an herbicide or fungicide, drawing parallels with known thiocarbamates. noaa.govnih.gov

Materials Science: The functional groups present in the molecule (amine, thioamide, ester) suggest potential for its use as a monomer or building block in polymer synthesis or as a ligand for creating metal-organic frameworks. cymitquimica.com Research into its polymerization capabilities or its coordination chemistry could open new avenues in materials science.

Computational Studies: In parallel with experimental work, computational modeling could predict the compound's properties, including its three-dimensional structure, spectroscopic signatures, and potential binding affinity to biological targets. These theoretical studies could guide and accelerate experimental research efforts.